molecular formula C24H23N3O2S2 B2872287 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 923680-06-2

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2872287
CAS No.: 923680-06-2
M. Wt: 449.59
InChI Key: LGQYPNPJWKJPAZ-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a benzothiazole-derived acetamide compound featuring a substituted benzo[d]thiazole core, a methylthio-substituted phenyl group, and a pyridinylmethyl moiety. Its structure combines electron-donating (methoxy, methyl) and electron-withdrawing (methylthio) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-16-4-9-20(29-2)22-23(16)31-24(26-22)27(15-18-10-12-25-13-11-18)21(28)14-17-5-7-19(30-3)8-6-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQYPNPJWKJPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis pathways, substituent effects, and inferred biological activities.

Key Observations:

Structural Complexity : The target compound exhibits greater structural complexity compared to simpler thiazol-2-amine derivatives (e.g., compound 7). The inclusion of a benzo[d]thiazole core and dual N-substituents (pyridinylmethyl and acetamide) may enhance its binding affinity to biological targets, such as enzymes or receptors .

Substituent Effects: Electron-Donating Groups: The 4-methoxy and 7-methyl groups on the benzo[d]thiazole core may increase hydrophobicity and metabolic stability compared to nitro-substituted analogs (e.g., compound 7), which are more electron-deficient .

Synthetic Feasibility : While compound 7 was synthesized with a high yield (94%) via cyclization , the target compound’s synthesis likely requires multi-step functionalization (e.g., alkylation, amidation), which may reduce overall efficiency.

Critical Analysis:

  • However, the methylthio group could pose metabolic challenges (e.g., oxidation to sulfoxide) compared to the more stable nitro group in compound 7 .

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